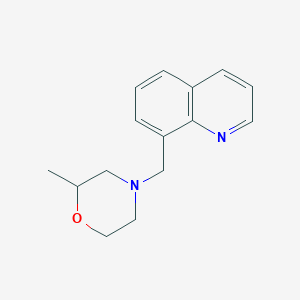![molecular formula C12H19NOS B7517493 N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylpropanamide](/img/structure/B7517493.png)
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylpropanamide, also known as URB597, is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). This compound has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, depression, and addiction.
Wirkmechanismus
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylpropanamide works by inhibiting the activity of FAAH, which is an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylpropanamide can increase the levels of endocannabinoids, which can lead to a reduction in pain sensation, anxiety, and depression. N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylpropanamide has also been shown to have anti-inflammatory properties.
Biochemical and Physiological Effects:
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylpropanamide has been shown to increase the levels of endocannabinoids in the body, which can lead to a reduction in pain sensation, anxiety, and depression. N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylpropanamide has also been shown to have anti-inflammatory properties. In addition, N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylpropanamide has been shown to increase the levels of dopamine in the brain, which can lead to a reduction in addiction-related behaviors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylpropanamide is its selectivity for FAAH. This means that it does not interact with other enzymes in the body, which can reduce the risk of side effects. However, N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylpropanamide has a short half-life, which can make it difficult to study in vivo. In addition, N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylpropanamide can be difficult to synthesize, which can limit its availability for research.
Zukünftige Richtungen
There are several future directions for the research of N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylpropanamide. One area of research is the development of more efficient synthesis methods. This can increase the availability of N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylpropanamide for research. Another area of research is the development of more selective FAAH inhibitors. This can reduce the risk of side effects and increase the efficacy of the compound. Finally, N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylpropanamide can be studied in combination with other compounds to enhance its therapeutic effects.
Synthesemethoden
The synthesis of N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylpropanamide involves a series of chemical reactions, including the condensation of 2,5-dimethylthiophene with ethyl bromide, followed by the reduction of the resulting product with lithium aluminum hydride. The final step involves the reaction of the resulting alcohol with 2-methylpropionyl chloride. The yield of this synthesis method is reported to be around 25%.
Wissenschaftliche Forschungsanwendungen
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylpropanamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the treatment of pain. Studies have shown that N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylpropanamide can increase the levels of endocannabinoids, which are natural pain relievers, in the body. This can lead to a reduction in pain sensation. N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylpropanamide has also been studied for its potential use in the treatment of anxiety, depression, and addiction.
Eigenschaften
IUPAC Name |
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c1-7(2)12(14)13-9(4)11-6-8(3)15-10(11)5/h6-7,9H,1-5H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBAICWTPHIKKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(C)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one](/img/structure/B7517414.png)


![[Cyclopentylsulfamoyl(methyl)amino]cyclohexane](/img/structure/B7517450.png)
![2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine](/img/structure/B7517462.png)
![5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7517466.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7517468.png)
![(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7517475.png)

![N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide](/img/structure/B7517498.png)


